1-[(4-Chlorophenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
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Overview
Description
1-[(4-Chlorophenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with sulfonyl groups attached to chlorophenyl and dimethylphenyl groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with sulfonyl chlorides. The process can be summarized as follows:
Starting Materials: Piperazine, 4-chlorobenzenesulfonyl chloride, and 3,4-dimethylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Procedure: Piperazine is reacted with 4-chlorobenzenesulfonyl chloride to form an intermediate, which is then reacted with 3,4-dimethylbenzenesulfonyl chloride to yield the final product.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound’s effects are mediated through pathways involving signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: A related compound with a similar piperazine core but different substituents.
1-[(3,4-Dimethylphenyl)sulfonyl]piperazine: Another related compound with a similar sulfonyl group but different aromatic substituents.
Uniqueness
1-[(4-Chlorophenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is unique due to the presence of both chlorophenyl and dimethylphenyl sulfonyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C18H21ClN2O4S2 |
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Molecular Weight |
429.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(3,4-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-14-3-6-18(13-15(14)2)27(24,25)21-11-9-20(10-12-21)26(22,23)17-7-4-16(19)5-8-17/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
KITFSFPZOZGHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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